t-Butoxycarbonyloxymethyl iodide

Nucleophilic substitution Leaving group ability Finkelstein reaction

t-Butoxycarbonyloxymethyl iodide (CAS 184373-03-3; molecular formula C₆H₁₁IO₃; MW 258.05 g/mol; SMILES: CC(C)(C)OC(=O)OCI) is a bifunctional alkylating reagent belonging to the alkyloxycarbonyloxymethyl (AOCOM) halide class. It features an acid-labile tert-butoxycarbonyl (Boc-type) protecting group linked through a carbonate ester to an iodomethyl electrophilic center, enabling single-step installation of a bioreversible prodrug promoiety onto phosphonate, carboxylate, and phenolate nucleophiles.

Molecular Formula C6H11IO3
Molecular Weight 258.05 g/mol
Cat. No. B8507979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butoxycarbonyloxymethyl iodide
Molecular FormulaC6H11IO3
Molecular Weight258.05 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OCI
InChIInChI=1S/C6H11IO3/c1-6(2,3)10-5(8)9-4-7/h4H2,1-3H3
InChIKeyIWSMEGWDSKFNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





t-Butoxycarbonyloxymethyl Iodide for Prodrug Synthesis: Chemical Profile, CAS 184373-03-3, and Comparator Landscape


t-Butoxycarbonyloxymethyl iodide (CAS 184373-03-3; molecular formula C₆H₁₁IO₃; MW 258.05 g/mol; SMILES: CC(C)(C)OC(=O)OCI) is a bifunctional alkylating reagent belonging to the alkyloxycarbonyloxymethyl (AOCOM) halide class . It features an acid-labile tert-butoxycarbonyl (Boc-type) protecting group linked through a carbonate ester to an iodomethyl electrophilic center, enabling single-step installation of a bioreversible prodrug promoiety onto phosphonate, carboxylate, and phenolate nucleophiles [1]. While carbonyloxymethyl prodrugs such as the FDA-approved POM (pivaloyloxymethyl) and POC (isopropoxycarbonyloxymethyl) esters dominate clinical applications, the tert-butoxycarbonyloxymethyl variant offers distinct steric, electronic, and deprotection characteristics that mandate compound-specific evaluation rather than generic substitution [2].

Why t-Butoxycarbonyloxymethyl Iodide Cannot Be Interchanged with POM-Cl, POC-Cl, or Chloromethyl tert-Butyl Carbonate in Prodrug Synthesis


Carbonyloxymethyl prodrug reagents are not functionally interchangeable because the alkoxy substituent dictates both the steric environment during coupling and the prodrug's in vivo activation pathway [1]. The tert-butoxycarbonyl group is substantially bulkier than the isopropoxy (POC) or pivaloyl (POM) moieties, which directly impacts coupling yields with sterically hindered nucleophiles—the cited AOCOM study demonstrated that increasing alkoxy group bulkiness systematically decreases product yield in phenol coupling reactions [2]. Furthermore, the Boc-type carbonate undergoes pH-dependent acid-catalyzed deprotection, whereas POM and POC esters rely primarily on esterase-mediated cleavage, leading to divergent pharmacokinetic profiles: oral bioavailability of bis(POC)-PMPA was measured at 20% in mice compared to 53% for bis(POM)-PMEA [3]. The iodide leaving group in t-butoxycarbonyloxymethyl iodide further distinguishes it from its chloride analog (chloromethyl tert-butyl carbonate), offering fundamentally different reaction kinetics that can determine synthetic feasibility under mild conditions [4].

Quantitative Differentiation of t-Butoxycarbonyloxymethyl Iodide from POM-Cl, POC-Cl, and Chloromethyl tert-Butyl Carbonate: Head-to-Head and Cross-Study Evidence


Iodide vs. Chloride Leaving Group: Reaction Rate and Mild-Condition Compatibility

t-Butoxycarbonyloxymethyl iodide contains an iodomethyl electrophilic center, whereas the more commonly stocked chloromethyl tert-butyl carbonate (CAS 35180-02-0) relies on chloride as the leaving group. In bimolecular nucleophilic substitution (SN2) reactions, iodide is a demonstrably superior leaving group compared to chloride: the iodide anion is approximately 10⁶-fold more stable as a leaving group than chloride based on pKa of the conjugate acids (pKa HI ≈ –10 vs. pKa HCl ≈ –7), and its greater polarizability lowers the activation barrier for nucleophilic displacement [1]. This principle is exploited industrially in the Finkelstein reaction, where chloromethyl pivalate is converted to iodomethyl pivalate using NaI in acetone, achieving molar yields of 94% with GC purity of 98% [2]. The analogous conversion of chloromethyl tert-butyl carbonate to t-butoxycarbonyloxymethyl iodide follows the same thermodynamic driving force, enabling coupling reactions to proceed under milder conditions (lower temperature, shorter reaction time, or reduced nucleophile excess) than the chloride analog [3].

Nucleophilic substitution Leaving group ability Finkelstein reaction Prodrug coupling

Steric Bulk of the tert-Butoxy Group: Impact on Coupling Yield and Alkylation vs. Acylation Selectivity

The tert-butoxycarbonyl group in t-butoxycarbonyloxymethyl iodide introduces significantly greater steric bulk than the isopropoxy (POC) or pivaloyl (POM) groups. The Thomas and Sloan study on AOCOM halide coupling with phenols established that increasing alkoxy group size systematically decreases the yield of the desired alkylated phenol product under non-phase-transfer conditions, with sterically unhindered alkoxy groups favoring acylated side-product formation [1]. Although the 2007 Tetrahedron Letters paper does not report explicit yield data for the tert-butyl derivative, it states that 'with increase in the bulkiness of alkoxy group product yield is decreased,' establishing a class-level rank order where the tert-butyl variant lies at the most sterically demanding end of the series [1]. In contrast, the less bulky POC-Cl (chloromethyl isopropyl carbonate) has been successfully employed in convergent prodrug syntheses with generally higher coupling efficiency, as demonstrated in the preparation of bis(POC) prodrugs of (E)-4-phosphono-but-2-en-1-yl nucleosides [2].

Steric hindrance AOCOM halide coupling Phenol prodrug Alkylation selectivity

Oral Bioavailability Divergence Between POM and POC Prodrug Classes: A Pharmacokinetic Benchmark

While t-butoxycarbonyloxymethyl iodide installs a Boc-type promoiety distinct from both POM and POC, the pharmacokinetic divergence between these two clinically validated classes illustrates the critical importance of alkoxy group selection on in vivo performance. In a direct cross-study comparison using the same mouse model, the oral bioavailability of bis(POC)-PMPA (tenofovir disoproxil) was 20% (based on free PMPA plasma concentration) [1], whereas bis(POM)-PMEA (adefovir dipivoxil) achieved 53% oral bioavailability in mice [2]. In the Caco-2 intestinal monolayer model, total transport of bis(POC)-PMPA was 2.7% compared to <0.1% for unmodified PMPA, demonstrating a >27-fold permeability enhancement [1]. These data establish that even structurally similar carbonyloxymethyl prodrugs exhibit large pharmacokinetic differences, and the tert-butoxycarbonyl variant—with its unique acid-labile deprotection mechanism—will diverge further from both POM and POC profiles [3].

Oral bioavailability POM vs POC prodrug Caco-2 permeability Nucleotide phosphonate

Acid-Labile Boc-Type Deprotection Versus Esterase-Dependent POM/POC Cleavage: Orthogonal Activation Mechanisms

t-Butoxycarbonyloxymethyl iodide installs a tert-butoxycarbonyl protecting group, which is cleaved by acid-catalyzed hydrolysis to release the free drug along with CO₂ and isobutylene—a mechanism fundamentally distinct from the esterase-mediated cleavage of POM and POC esters [1]. The Boc group is well-established as acid-labile: complete deprotection of Boc-amines is typically achieved within 1–4 hours using 25–50% trifluoroacetic acid (TFA) in dichloromethane at room temperature, or using 4M HCl in dioxane [2]. In contrast, POM and POC prodrugs rely on intracellular esterases; bis(POC)-PMPA was extensively metabolized to mono(POC)-PMPA inside Caco-2 epithelial cells, with neither intact prodrug nor monoester detectable in plasma after oral administration [3]. This mechanistic orthogonality means that t-butoxycarbonyloxymethyl prodrugs may be preferentially activated in acidic microenvironments (e.g., stomach, tumor tissue, endosomal compartments) independently of esterase expression levels, offering a distinct tissue-targeting profile versus POM/POC prodrugs [1].

Prodrug activation Acid-catalyzed deprotection Esterase metabolism Boc group

High-Value Application Scenarios for t-Butoxycarbonyloxymethyl Iodide in Prodrug Design and Chemical Biology


pH-Responsive Prodrugs Targeting Acidic Microenvironments (Tumor Tissue, Endosomes, Stomach)

When esterase-independent, pH-triggered drug release is required, t-butoxycarbonyloxymethyl iodide provides the requisite acid-labile Boc-type promoiety. This reagent enables synthesis of prodrugs that remain stable at physiological pH 7.4 but undergo rapid hydrolysis in acidic compartments (pH 4.5–6.0), as demonstrated by the well-characterized Boc deprotection kinetics (complete cleavage within 1–4 hours under 25–50% TFA) [1]. In contrast, POM and POC prodrugs depend on intracellular esterases and do not offer pH-selective activation, as evidenced by the extensive metabolism of bis(POC)-PMPA inside Caco-2 epithelial cells irrespective of extracellular pH [2].

Synthesis of Sterically Hindered Prodrugs Where Weaker Nucleophiles Require Enhanced Electrophile Reactivity

The iodomethyl electrophilic center in t-butoxycarbonyloxymethyl iodide offers significantly greater reactivity toward weak or sterically congested nucleophiles than the corresponding chloride analog [3]. This is particularly valuable when coupling to the phosphonate oxygens of acyclic nucleoside phosphonates, where the alternative chloromethyl tert-butyl carbonate may require forcing conditions that degrade sensitive substrates. The Finkelstein precedent—where chloromethyl pivalate is converted to iodomethyl pivalate in 94% yield—demonstrates the thermodynamic advantage of iodide as a leaving group [4].

Orthogonal Protection Strategy in Multi-Step Prodrug Conjugates

In complex prodrug architectures requiring sequential deprotection, the Boc-type group installed by t-butoxycarbonyloxymethyl iodide is fully orthogonal to esterase-labile POM or POC groups. This allows medicinal chemists to design prodrugs where one promoiety is removed enzymatically (POM/POC) while another is retained until acid treatment (Boc-type), enabling temporally or spatially controlled drug release [1]. The steric bulk of the tert-butyl group, while reducing coupling efficiency per the AOCOM steric trend [5], simultaneously provides steric shielding that can protect the carbonate linkage from premature enzymatic degradation.

Comparative Prodrug Screening Libraries for Structure-Pharmacokinetic Relationship (SPR) Studies

t-Butoxycarbonyloxymethyl iodide fills a critical gap in carbonyloxymethyl prodrug reagent libraries alongside POM-Cl, POC-Cl, and their iodide counterparts. The 2.65-fold oral bioavailability difference observed between POM (53%) and POC (20%) prodrugs in mice [2] underscores the need to experimentally compare all available promoieties in SPR campaigns. Including the tert-butoxycarbonyl variant in such screens enables comprehensive evaluation of how alkoxy group identity influences absorption, metabolic stability, and tissue distribution.

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